1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C14H20Cl2FN5O It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring opening of aziridines: Aziridines are opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups undergo cycloaddition reactions to form piperazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)piperazine dihydrochloride: This compound is used as an intermediate in the preparation of various pharmaceuticals and has similar biological activities.
1-(4-Methoxyphenyl)piperazine: This compound is used in recreational drugs and has different pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2792200-58-7 |
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Molecular Formula |
C12H19Cl2FN2O |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15;;/h2-3,8,14H,4-7,9H2,1H3;2*1H |
InChI Key |
VJAHZCKZTWJYAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNCC2)F.Cl.Cl |
Origin of Product |
United States |
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